N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazinyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Intermediate: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Attachment of Pyrazinyl Group: The pyrazinyl moiety is introduced through a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with a suitable pyrazinyl halide in the presence of a base.
Acetamide Formation: The final step involves the acylation of the benzimidazole-pyrazinyl intermediate with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or pyrazinyl rings, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazinyl moieties may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-methyl-1(2H)-pyrazinyl]acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-ethyl-1(2H)-pyrazinyl]acetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17N5O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |
InChI |
InChI=1S/C20H17N5O2/c26-19(22-10-18-23-15-8-4-5-9-16(15)24-18)13-25-12-17(21-11-20(25)27)14-6-2-1-3-7-14/h1-9,11-12H,10,13H2,(H,22,26)(H,23,24) |
InChI Key |
FYYQQEJTKMGMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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